3-Fluoro-2-methoxyphenacyl bromide

Description

Overview of Phenacyl Bromide Class and Structural Features

Phenacyl bromides are α-haloketones, specifically acetophenones substituted with a bromine atom at the α-carbon. nih.gov The general structure consists of a phenyl ring attached to a carbonyl group, which is in turn bonded to a bromomethyl group (-CH2Br). wikipedia.org This arrangement of functional groups imparts a unique reactivity to the molecule. The presence of two electrophilic centers, the α-carbon and the carbonyl carbon, makes phenacyl bromide a key precursor for the synthesis of a diverse range of heterocyclic compounds. researchgate.net These compounds are typically white crystalline solids. t3db.ca

Phenacyl bromide itself is prepared through the bromination of acetophenone (B1666503). wikipedia.org It is known to be a potent lachrymator, meaning it can cause severe eye irritation. nih.govt3db.ca

Significance of Halogenated and Alkoxy-Substituted Aromatic Systems in Chemical Synthesis

The introduction of halogen atoms into an organic molecule, a process known as halogenation, is a cornerstone of organic synthesis. numberanalytics.com Halogenation can enhance the reactivity of a molecule, turning it into a valuable intermediate for further chemical transformations. numberanalytics.com It can also modify a molecule's physical properties and, importantly, alter its biological activity, a key consideration in pharmaceutical development. numberanalytics.com Halogenated compounds are found in a significant percentage of active pharmaceutical ingredients and agrochemicals. rsc.org

Fluorine, in particular, when added to a compound, can significantly enhance its biological properties, such as increased bioavailability, lipophilicity, and metabolic stability. rsc.org Halogen atoms like bromine and chlorine can be hydrolyzed to alcohols, which can then be oxidized to form ketones, aldehydes, and acids. mt.com

Alkoxy groups, which consist of an alkyl group single-bonded to an oxygen atom, are also highly significant in organic synthesis. nih.gov When attached to a benzene (B151609) ring, an alkoxy group acts as an activating group, increasing the ring's reactivity towards electrophilic substitution. youtube.comyoutube.com This is due to the lone pair of electrons on the oxygen atom, which can be delocalized into the benzene ring through resonance, thereby increasing the electron density of the ring. youtube.com This effect is most pronounced at the ortho and para positions of the ring. youtube.com

Contextualizing 3-Fluoro-2-methoxyphenacyl Bromide within the Broader Chemical Landscape

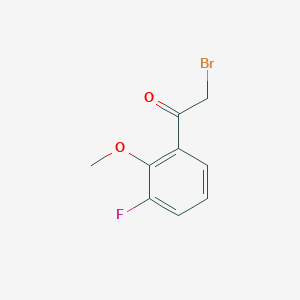

This compound, with its chemical formula C9H8BrFO2, is a specific example of a substituted phenacyl bromide. cymitquimica.com Its structure incorporates the foundational phenacyl bromide framework, but with the addition of a fluorine atom at the 3-position and a methoxy (B1213986) group at the 2-position of the phenyl ring.

These substitutions are not merely decorative; they are expected to significantly influence the compound's reactivity and potential applications. The fluorine atom, with its high electronegativity, and the methoxy group, with its electron-donating resonance effects, create a unique electronic environment on the aromatic ring. This, in turn, can direct the course of further chemical reactions and potentially impart novel biological activities to molecules synthesized from this starting material. The interplay of these functional groups makes this compound a subject of interest for chemists seeking to create new and complex molecules with specific properties.

Interactive Data Table: Properties of this compound

| Property | Value | Source |

| Molecular Formula | C9H8BrFO2 | cymitquimica.com |

| Molecular Weight | 247.06 g/mol | cymitquimica.com |

| Appearance | White crystalline powder | cymitquimica.com |

| Purity | 97% | cymitquimica.com |

| CAS Number | 1427403-76-6 | cymitquimica.com |

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

2-bromo-1-(3-fluoro-2-methoxyphenyl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8BrFO2/c1-13-9-6(8(12)5-10)3-2-4-7(9)11/h2-4H,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VEXWUZXZXRQRTP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC=C1F)C(=O)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8BrFO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 3 Fluoro 2 Methoxyphenacyl Bromide

Direct Bromination Approaches to Aromatic Ketones

The conversion of an aromatic ketone to its corresponding α-bromo derivative is a fundamental transformation. The primary route involves the selective halogenation of the α-carbon of the ketone's acetyl group.

Alpha-Halogenation Strategies

Alpha-halogenation of ketones is a common and well-studied reaction. The most prevalent strategy involves an acid-catalyzed mechanism where the ketone is converted to its enol tautomer. masterorganicchemistry.com This enol form acts as the nucleophile, attacking an electrophilic bromine source. masterorganicchemistry.com

Common brominating agents include molecular bromine (Br₂) and N-bromosuccinimide (NBS). The reaction is typically catalyzed by a Brønsted acid, such as hydrobromic acid (HBr) or acetic acid (AcOH), which facilitates the crucial keto-enol tautomerism. masterorganicchemistry.com The general mechanism proceeds via protonation of the carbonyl oxygen, followed by deprotonation at the α-carbon to form the enol, which then attacks Br₂. Subsequent deprotonation of the carbonyl oxygen yields the α-bromo ketone. masterorganicchemistry.com For many acetophenone (B1666503) derivatives, this method provides a direct pathway to the desired phenacyl bromide. zenodo.org

Regioselectivity and Control in Phenacyl Bromide Formation

A significant challenge in the bromination of substituted acetophenones is achieving regioselectivity—that is, ensuring the bromine atom is added to the α-carbon of the side chain rather than to the aromatic ring. The outcome is heavily influenced by reaction conditions and the electronic nature of the substituents on the aromatic ring. zenodo.org

Acid-catalyzed conditions generally favor the formation of the mono-α-halogenated product. The initial halogen substitution deactivates the enol, making a second halogenation less favorable. However, the presence of electron-donating groups on the aromatic ring can increase its electron density, making it susceptible to electrophilic attack by bromine. zenodo.org Conversely, electron-withdrawing groups on the ring can deactivate it towards bromination, but also slow the reaction at the side chain. stackexchange.com

The choice and amount of catalyst can also dictate the site of bromination. For instance, using a catalytic amount of a Lewis acid like aluminum chloride (AlCl₃) can promote α-halogenation. In contrast, using a stoichiometric or excess amount of AlCl₃ can form a complex with the ketone, deactivating the side chain and promoting electrophilic substitution on the aromatic ring instead. stackexchange.com Therefore, careful control over the reaction environment is essential to selectively synthesize the desired phenacyl bromide.

Precursor Synthesis for 3-Fluoro-2-methoxyacetophenone

The direct precursor required for the synthesis of 3-Fluoro-2-methoxyphenacyl bromide is 3-fluoro-2-methoxyacetophenone. A standard and widely used method for synthesizing acetophenones is the Friedel-Crafts acylation. masterorganicchemistry.com This reaction involves the electrophilic aromatic substitution of an aromatic ring with an acyl group, typically from an acyl halide or anhydride (B1165640), in the presence of a strong Lewis acid catalyst like aluminum chloride (AlCl₃). masterorganicchemistry.comyoutube.com

For the synthesis of a specific isomer such as 3-fluoro-2-methoxyacetophenone, the starting material would logically be 1-fluoro-2-methoxybenzene. The directing effects of the existing substituents (fluoro and methoxy (B1213986) groups) on the aromatic ring are critical for determining the position of the incoming acetyl group. Both fluorine and methoxy groups are ortho-, para-directing. However, the methoxy group is a much stronger activating group than fluorine. The position of acylation would be influenced by the interplay of these electronic effects and potential steric hindrance.

A plausible synthetic route is the Friedel-Crafts acylation of 1-fluoro-2-methoxybenzene with acetyl chloride (CH₃COCl) or acetic anhydride ((CH₃CO)₂O) and a Lewis acid catalyst.

Table 1: Plausible Friedel-Crafts Acylation for Precursor Synthesis

| Starting Material | Reagent | Catalyst | Potential Product |

|---|

Optimization of Reaction Conditions for Enhanced Yield and Purity

To maximize the efficiency of the synthesis of this compound, careful optimization of reaction parameters such as solvent and catalyst is crucial.

Solvent Effects on Bromination Reactions

The choice of solvent can significantly influence the rate and selectivity of α-bromination of ketones. A variety of solvents have been studied for the bromination of acetophenones, including methanol, ethanol, water, acetonitrile, tetrahydrofuran (B95107) (THF), and dichloromethane (B109758) (DCM). nih.gov

Table 2: Effect of Solvent on α-Bromination of Unsubstituted Acetophenone

| Solvent | Yield of α-Bromoacetophenone (%) |

|---|---|

| Methanol | 89 |

| Ethanol | 74 |

| Acetonitrile | 51 |

| Tetrahydrofuran (THF) | 56 |

| Dichloromethane (CH₂Cl₂) | 44 |

Data derived from a study using N-bromosuccinimide and acidic Al₂O₃. nih.gov

Catalytic Approaches in Phenacyl Bromide Synthesis

Various catalytic systems have been developed to improve the synthesis of phenacyl bromides, aiming for milder conditions, higher selectivity, and greener processes.

Brønsted and Lewis Acids: As previously mentioned, acid catalysis is fundamental. Brønsted acids like sulfuric acid (H₂SO₄) and p-toluenesulfonic acid (p-TsOH) are effective. sci-int.comresearchgate.net Lewis acids, such as acidic aluminum oxide (Al₂O₃), have also been shown to be efficient catalysts, likely by enhancing the formation of the enol intermediate. nih.gov

Electrochemical Methods: A greener approach involves the electrochemical generation of the brominating species. For example, using ammonium (B1175870) bromide (NH₄Br) as the bromine source in an undivided electrochemical cell with a catalytic amount of sulfuric acid can produce α-bromo acetophenone in good yield and with high selectivity. rsc.org This method avoids the direct use of hazardous molecular bromine.

Other Catalytic Systems: Other reagents have been successfully employed to promote α-bromination. Pyridine hydrobromide perbromide is a solid, safer alternative to liquid bromine that has been used effectively in acetic acid. dntb.gov.ua The development of heterogeneous catalysts and phase-transfer protocols also represents an ongoing effort to improve the safety and efficiency of these reactions. nih.govmdpi.com

Table 3: Comparison of Catalytic Systems for α-Bromination of Acetophenone

| Catalyst System | Bromine Source | Solvent | Key Feature |

|---|---|---|---|

| Acidic Al₂O₃ | NBS | Methanol | High yield, rapid reaction nih.gov |

| H₂SO₄ (catalytic) | NH₄Br | H₂O/CH₃CN | Electrochemical, greener approach researchgate.net |

| Pyridine hydrobromide perbromide | - | Acetic Acid | Safer, solid brominating agent dntb.gov.ua |

Microwave-Assisted Synthetic Protocols

Microwave-assisted organic synthesis has emerged as a powerful technique for accelerating reaction rates and improving yields. For the synthesis of α-bromoketones like this compound, microwave irradiation offers a rapid and efficient alternative to conventional heating methods.

A general and highly efficient method for the α-bromination of acetophenones involves the use of N-bromosuccinimide (NBS) as the bromine source, often catalyzed by an acid such as p-toluenesulfonic acid (p-TsOH). rsc.orgchemicalbook.com While a specific protocol for 3-fluoro-2-methoxyacetophenone is not detailed in published literature, a plausible microwave-assisted synthesis can be extrapolated from established procedures for similar substrates.

The reaction would involve charging a microwave reactor vessel with 1-(3-fluoro-2-methoxyphenyl)ethanone, a stoichiometric equivalent of NBS, and a catalytic amount of p-TsOH in a suitable solvent, such as dichloromethane. chemicalbook.com The mixture is then subjected to microwave irradiation at a controlled temperature and time. For instance, studies on other acetophenones have shown high yields (e.g., 95%) within short reaction times (e.g., 30 minutes) at moderate temperatures (e.g., 80°C). chemicalbook.com The use of microwave heating can significantly reduce reaction times compared to conventional methods. researchgate.net

The proposed mechanism involves the acid-catalyzed enolization of the ketone, followed by electrophilic attack by the bromine atom from NBS. The microwave energy efficiently promotes the reaction, leading to the selective formation of the α-bromo product.

Table 1: Representative Microwave-Assisted α-Bromination of Acetophenones

| Substrate | Brominating Agent | Catalyst | Solvent | Conditions | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| Acetophenone | NBS | p-TsOH | Dichloromethane | 80°C, 30 min, MWI | 95 | chemicalbook.com |

This table presents data for analogous reactions, suggesting a viable pathway for the target compound.

Scalable Synthetic Routes for this compound

The development of scalable synthetic routes is crucial for the production of larger quantities of a target compound. For phenacyl bromides, traditional batch processes can be challenging to control due to the exothermic nature of the bromination reaction, potentially leading to the formation of undesired dibrominated byproducts. wikipedia.org Continuous flow chemistry using microreactors offers a safer and more scalable alternative.

A scalable synthesis of this compound can be envisioned using a continuous flow microreactor system. This approach allows for precise control over reaction parameters such as temperature, residence time, and stoichiometry, leading to high selectivity and yield.

The process would involve pumping separate solutions of the precursor, 1-(3-fluoro-2-methoxyphenyl)ethanone, and the brominating agent (e.g., bromine in a suitable solvent like 1,4-dioxane) into a microreactor. wikipedia.org The rapid mixing and superior heat exchange characteristics of the microreactor would enable the reaction to be performed safely and efficiently. almacgroup.com Studies on the α-bromination of acetophenone in a flow reactor have demonstrated excellent selectivity for the mono-brominated product with high yields (99%). rsc.org

This method is highly scalable by either extending the operation time or by "numbering-up" (using multiple reactors in parallel). almacgroup.com This "scale-out" approach avoids the challenges associated with increasing the volume of large batch reactors.

Table 2: Scalable Continuous Flow α-Bromination of Acetophenone

| Reactor Type | Substrate Solution | Bromine Solution | Conditions | Throughput/Yield | Reference |

|---|

This table illustrates the potential of flow chemistry for the scalable synthesis of the target compound based on a model reaction.

The precursor, 1-(3-fluoro-2-methoxyphenyl)ethanone, would likely be synthesized via a Friedel-Crafts acylation of 2-fluoroanisole (B128887) with an acetylating agent like acetyl chloride, using a Lewis acid catalyst such as aluminum chloride. wikipedia.orgmasterorganicchemistry.comgoogle.com

Chemical Reactivity and Derivatization Pathways of 3 Fluoro 2 Methoxyphenacyl Bromide

Nucleophilic Substitution Reactions at the α-Carbon

The presence of a bromine atom on the carbon adjacent to the carbonyl group makes 3-Fluoro-2-methoxyphenacyl bromide a potent electrophile, readily undergoing nucleophilic substitution reactions. These reactions typically proceed via an SN2 mechanism, where a nucleophile attacks the α-carbon, displacing the bromide ion.

Formation of Alkyl and Aryl Ethers

The reaction of this compound with alkoxides or phenoxides provides a direct route to the corresponding α-alkoxy and α-aryloxy ketones. This classic transformation, a variation of the Williamson ether synthesis, is a fundamental method for constructing ether linkages. masterorganicchemistry.comchem-station.comwikipedia.orglibretexts.orgnumberanalytics.com The reaction is typically carried out in the presence of a base, which deprotonates the alcohol or phenol (B47542) to generate the more nucleophilic alkoxide or phenoxide. The choice of a non-nucleophilic base is crucial to prevent competing reactions.

Table 1: Examples of Ether Formation Reactions

| Nucleophile | Product | Reaction Conditions | Reference |

|---|---|---|---|

| Sodium Methoxide | 2-Methoxy-1-(3-fluoro-2-methoxyphenyl)ethan-1-one | Methanol, room temperature | General principle |

Note: Specific experimental data for this compound is limited; this table represents generalized reactions based on the reactivity of α-haloketones.

Amine and Thiol Alkylation Reactions

Analogous to ether formation, this compound serves as an efficient alkylating agent for amines and thiols. Primary and secondary amines react to form the corresponding α-amino ketones, which are valuable intermediates in medicinal chemistry. Similarly, thiols and thiophenols can be alkylated to produce α-thio ketones. These reactions are often carried out in the presence of a non-nucleophilic base to neutralize the hydrogen bromide formed during the reaction.

A particularly noteworthy application of this reactivity is the Hantzsch thiazole (B1198619) synthesis, a classic condensation reaction between an α-haloketone and a thioamide (like thiourea) to form a thiazole ring. nih.govnih.govscholaris.camdpi.combepls.com This reaction is a cornerstone in the synthesis of a wide array of biologically active heterocyclic compounds. nih.govresearchgate.net

Table 2: Alkylation of Amines and Thiols

| Nucleophile | Product Class | Synthetic Application | Reference |

|---|---|---|---|

| Primary/Secondary Amines | α-Amino ketones | Pharmaceutical intermediates | General principle |

| Thiols/Thiophenols | α-Thio ketones | Organic synthesis building blocks | General principle |

Note: This table illustrates the expected reactivity based on established chemical principles for α-haloketones.

Reactions Involving the Carbonyl Group

The carbonyl group in this compound is another reactive site, susceptible to a variety of transformations, including condensation, reduction, and oxidation reactions.

Condensation Reactions

The carbonyl group can participate in condensation reactions with various nucleophiles. For instance, it can react with active methylene (B1212753) compounds in the presence of a base to form new carbon-carbon bonds, leading to a diverse range of products. While specific examples with this compound are not extensively documented, phenacylmalononitriles, formed from the reaction of phenacyl bromides with malononitrile (B47326), are known to be versatile intermediates in the synthesis of carbocyclic and heterocyclic compounds. nih.gov

Reduction and Oxidation Transformations

The ketone functionality can be selectively reduced to a secondary alcohol using various reducing agents, such as sodium borohydride. This transformation yields the corresponding halohydrin, 2-bromo-1-(3-fluoro-2-methoxyphenyl)ethanol, a valuable synthetic intermediate.

Conversely, the carbonyl group can direct oxidation reactions. The Baeyer-Villiger oxidation, for example, involves the insertion of an oxygen atom adjacent to the carbonyl group, converting a ketone into an ester. While this reaction is well-established for various ketones, its application to this compound would be expected to yield the corresponding phenyl acetate (B1210297) derivative, though the migratory aptitude of the substituted phenyl group versus the bromomethyl group would need to be considered.

Aromatic Ring Functionalization and Transformations

The benzene (B151609) ring of this compound, bearing a fluorine and a methoxy (B1213986) substituent, can undergo further functionalization through electrophilic or nucleophilic aromatic substitution reactions.

The directing effects of the existing substituents play a crucial role in determining the regioselectivity of these reactions. The methoxy group is a strong activating group and an ortho-, para-director, while the fluorine atom is a deactivating group but also an ortho-, para-director. libretexts.orgmsu.edu The phenacyl group is a deactivating, meta-directing group. The interplay of these electronic effects will govern the position of incoming electrophiles. For instance, in electrophilic nitration, the incoming nitro group would be expected to substitute at positions directed by the powerful methoxy group, while avoiding steric hindrance.

Furthermore, the fluorine atom on the aromatic ring can potentially be displaced by strong nucleophiles under certain conditions via a nucleophilic aromatic substitution (SNAr) mechanism. nih.govbeilstein-journals.orgmasterorganicchemistry.comlibretexts.orgnih.gov This reaction is generally facilitated by the presence of electron-withdrawing groups on the aromatic ring. The phenacyl group's electron-withdrawing nature could potentially facilitate such a substitution.

Table 3: Potential Aromatic Ring Functionalizations

| Reaction Type | Reagents | Expected Product Class | Reference |

|---|---|---|---|

| Electrophilic Nitration | HNO₃/H₂SO₄ | Nitro-substituted derivative | libretexts.orgmsu.edu |

| Electrophilic Halogenation | Br₂/FeBr₃ | Bromo-substituted derivative | libretexts.orgmsu.edu |

Note: This table outlines potential reactions based on established principles of aromatic substitution.

Cyclization Reactions Leading to Heterocyclic Frameworks

The α-bromo ketone functionality is a key precursor for a multitude of cyclization reactions, enabling the synthesis of diverse heterocyclic scaffolds. This is one of the most significant applications of phenacyl bromides in medicinal and materials chemistry.

A prominent reaction of α-haloketones is the Hantzsch thiazole synthesis and its variations. Reacting this compound with 2-aminothiazole (B372263) or 2-amino-1,3,4-thiadiazole (B1665364) derivatives leads to the formation of fused heterocyclic systems.

The reaction proceeds via initial N-alkylation of the amino group of the thiazole or thiadiazole ring by the phenacyl bromide, followed by an intramolecular condensation and dehydration to form the fused imidazo (B10784944) ring. This provides a direct route to substituted imidazo[2,1-b]thiazoles and imidazo[2,1-b] tandfonline.comnih.govacs.orgthiadiazoles. nih.govacs.orgafricaresearchconnects.com These scaffolds are of significant interest due to their wide range of reported biological activities. bibliomed.orgresearchgate.net

For example, the reaction of this compound with a substituted 2-aminothiazole would yield a 6-(3-fluoro-2-methoxyphenyl)imidazo[2,1-b]thiazole derivative.

Table 1: Representative Synthesis of Imidazo[2,1-b]thiazole (B1210989) Derivatives

| Reactant A (Phenacyl Bromide) | Reactant B (Thiazole) | Product |

| This compound | 2-Aminothiazole | 6-(3-Fluoro-2-methoxyphenyl)imidazo[2,1-b]thiazole |

| p-Bromophenacyl bromide | 2-Amino-4-methylthiazole | 6-(4-Bromophenyl)-5-methylimidazo[2,1-b]thiazole |

| Phenacyl bromide | 2-Amino-4-phenylthiazole | 5,6-Diphenylimidazo[2,1-b]thiazole |

Pyrazole Synthesis: Pyrazole rings can be synthesized from phenacyl bromides through their reaction with hydrazine (B178648) and its derivatives. A common strategy involves first converting the phenacyl bromide into a more complex intermediate. For instance, reaction with malononitrile can yield a phenacylmalononitrile, which upon treatment with hydrazine, undergoes cyclization to form a highly substituted aminopyrazole. raco.catafricaresearchconnects.com A more direct pathway involves the reaction of the α-bromo ketone with a hydrazide or thiocarbohydrazide, which can lead to various pyrazole-containing heterocycles. nih.govbibliomed.org The reaction of this compound with hydrazine hydrate (B1144303) would be expected to form 3-(3-fluoro-2-methoxyphenyl)pyrazole after initial condensation and subsequent reaction steps.

Pyridazinone Synthesis: The synthesis of pyridazinones often involves the cyclocondensation of a 1,4-dicarbonyl or related species with a hydrazine. While not a direct one-step reaction from the phenacyl bromide alone, it can be used as a precursor. For example, the phenacyl moiety can be elaborated to form a γ-keto acid or γ-keto ester. The subsequent reaction of this intermediate with hydrazine would lead to the formation of the pyridazinone ring system, yielding a 6-(3-fluoro-2-methoxyphenyl)dihydropyridazin-3(2H)-one derivative.

The α-bromo ketone moiety of this compound is a potent electrophile and alkylating agent, making it suitable for quaternization reactions. These reactions are fundamental to the synthesis of a wide variety of quaternary ammonium (B1175870) salts, including ionic liquids. youtube.comias.ac.in

Ionic liquids are salts with low melting points that are finding increasing use as "green" solvents and catalysts in chemical synthesis. nih.gov The reaction of this compound with a tertiary amine (e.g., triethylamine) or a nitrogen-containing heterocycle (e.g., 1-methylimidazole, pyridine) results in the formation of a quaternary ammonium or pyridinium/imidazolium salt. The resulting cation would incorporate the 3-fluoro-2-methoxyphenacyl group.

Table 2: Potential Ionic Liquids from Quaternization of this compound

| Amine/Heterocycle | Cation Formed | Potential Ionic Liquid Name |

| 1-Methylimidazole | 1-(3-Fluoro-2-methoxyphenacyl)-3-methylimidazolium | 1-(3-Fluoro-2-methoxyphenacyl)-3-methylimidazolium bromide |

| Pyridine | 1-(3-Fluoro-2-methoxyphenacyl)pyridinium | 1-(3-Fluoro-2-methoxyphenacyl)pyridinium bromide |

| Triethylamine | N-(3-Fluoro-2-methoxyphenacyl)triethylammonium | N-(3-Fluoro-2-methoxyphenacyl)triethylammonium bromide |

Spiro compounds, which contain two rings connected by a single common atom, can be synthesized using this compound as a starting material, typically through multi-step sequences.

One established pathway involves the initial synthesis of an imidazo[2,1-b]thiazole derivative as described in section 3.4.1. Further elaboration of this scaffold, for example by creating an acyl-hydrazone derivative and then reacting it with a suitable reagent like thioglycolic acid, can lead to the formation of a spirothiazolidinone ring system attached to the heterocyclic core. bibliomed.org

A more direct approach, analogous to reactions with steroidal α-bromo ketones, could involve the reaction of this compound with a molecule containing two nucleophilic groups, such as 2-aminoethanethiol. nih.gov This could potentially lead to the formation of a spiro-1,3-thiazolidine derivative at the carbonyl carbon of the phenacyl group.

Radical Reactions and Photochemical Transformations of this compound

The chemical behavior of this compound extends into the realm of radical chemistry and photochemical transformations, primarily driven by the labile carbon-bromine bond and the influence of the aromatic ketone structure. These reactions are of significant interest for their synthetic utility and for understanding the degradation pathways of related compounds.

Generation of Phenacyl Radicals

The primary photochemical event for phenacyl bromides, including this compound, upon absorption of light is the homolytic cleavage of the C-Br bond. Laser flash photolysis studies on structurally similar methoxy-substituted α-bromoacetophenones have shown that excitation to short-lived excited singlet states leads to the efficient generation of phenacyl radicals and bromine atoms. cdnsciencepub.comcdnsciencepub.com

This process can be represented by the following general reaction:

Ar-C(O)CH₂Br + hν → [Ar-C(O)CH₂Br] (S₁) → Ar-C(O)CH₂• + Br•*

The quantum yields for the formation of these phenacyl radicals from various methoxy-substituted α-bromoacetophenones have been determined to be in the range of 0.13 to 0.35. cdnsciencepub.comcdnsciencepub.com While triplet states are also formed for many of these compounds, it has been demonstrated that the decay of these triplet states does not contribute to the formation of phenacyl radicals. cdnsciencepub.comcdnsciencepub.com The resulting 3-fluoro-2-methoxyphenacyl radical is a transient species whose reactivity is largely dictated by the radical character at the carbon atom, despite significant spin density also residing on the carbonyl oxygen. cdnsciencepub.comcdnsciencepub.com

The generation of the phenacyl radical has been confirmed as a key intermediate in photoinduced reductive dehalogenation reactions. For instance, in the presence of a photosensitizer like pyridoxal (B1214274) 5′-phosphate (PLP) and under cyan or blue light irradiation, phenacyl bromides undergo reductive debromination. jst.go.jp This process is believed to occur via a single electron transfer (SET) from an excited state of the photosensitizer to the phenacyl bromide, leading to the formation of a radical anion which then expels a bromide ion to give the phenacyl radical. jst.go.jp

Table 1: Quantum Yields for Phenacyl Radical Formation from Methoxy-Substituted α-Bromoacetophenones

| Compound | Quantum Yield (Φ) |

| 2-Methoxy-α-bromoacetophenone | Data not specified, but studied |

| 3-Methoxy-α-bromoacetophenone | Data not specified, but studied |

| 4-Methoxy-α-bromoacetophenone | 0.35 |

| 2,4-Dimethoxy-α-bromoacetophenone | 0.13 |

| 3,4-Dimethoxy-α-bromoacetophenone | 0.20 |

| 3,5-Dimethoxy-α-bromoacetophenone | 0.28 |

| Note: This data is for methoxy-substituted α-bromoacetophenones and serves as a model for the expected behavior of this compound. Data sourced from kinetic studies of methoxy-substituted phenacyl radicals. cdnsciencepub.comcdnsciencepub.com |

Photodehalogenation Mechanisms

The photodehalogenation of this compound is a key photochemical transformation. The primary mechanism, as suggested by studies on analogous compounds, is initiated by the homolytic cleavage of the carbon-bromine bond from the excited singlet state upon UV irradiation. cdnsciencepub.comcdnsciencepub.com

Mechanism 1: Direct Photolysis

Excitation: The molecule absorbs a photon, promoting it to an excited singlet state (S₁).

3-F-2-MeO-C₆H₃C(O)CH₂Br + hν → [3-F-2-MeO-C₆H₃C(O)CH₂Br]* (S₁)

Homolytic Cleavage (α-Cleavage): The excited state undergoes rapid cleavage of the weak C-Br bond to form a 3-fluoro-2-methoxyphenacyl radical and a bromine radical.

[3-F-2-MeO-C₆H₃C(O)CH₂Br]* (S₁) → 3-F-2-MeO-C₆H₃C(O)CH₂• + Br•

Hydrogen Abstraction: The resulting phenacyl radical can then abstract a hydrogen atom from the solvent or another hydrogen donor (H-D) to yield the dehalogenated product, 3-fluoro-2-methoxyacetophenone.

3-F-2-MeO-C₆H₃C(O)CH₂• + H-D → 3-F-2-MeO-C₆H₃C(O)CH₃ + D•

Mechanism 2: Photosensitized Reductive Dehalogenation

In the presence of a suitable photosensitizer (Sens), an alternative pathway involving single electron transfer can occur. jst.go.jp

Sensitizer (B1316253) Excitation: The sensitizer absorbs light and is promoted to its excited state (Sens*).

Single Electron Transfer (SET): The excited sensitizer donates an electron to the phenacyl bromide to form a radical anion.

Sens + 3-F-2-MeO-C₆H₃C(O)CH₂Br → Sens•⁺ + [3-F-2-MeO-C₆H₃C(O)CH₂Br]•⁻

Dissociation: The radical anion is unstable and rapidly dissociates, eliminating a bromide ion to form the phenacyl radical.

[3-F-2-MeO-C₆H₃C(O)CH₂Br]•⁻ → 3-F-2-MeO-C₆H₃C(O)CH₂• + Br⁻

Product Formation: The phenacyl radical then proceeds to form the final product, typically through hydrogen abstraction as in the direct photolysis mechanism.

These photodehalogenation pathways highlight the reactivity of the C-Br bond in this compound under photochemical conditions, leading to the formation of radical intermediates and ultimately the corresponding debrominated ketone.

Advanced Spectroscopic Characterization of 3 Fluoro 2 Methoxyphenacyl Bromide and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone in the structural elucidation of organic molecules. By probing the magnetic properties of atomic nuclei, NMR provides intricate details about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

Proton NMR (¹H NMR) spectroscopy is instrumental in identifying the number and type of hydrogen atoms in a molecule. The chemical shift (δ), signal multiplicity (splitting pattern), and integration of each signal offer a wealth of structural information. For 3-Fluoro-2-methoxyphenacyl bromide, the ¹H NMR spectrum would be expected to show distinct signals for the aromatic protons, the methoxy (B1213986) group protons, and the methylene (B1212753) protons of the bromomethyl group. The precise chemical shifts and coupling constants are influenced by the electronic effects of the fluorine, methoxy, and bromoacetyl substituents on the phenyl ring.

Expected ¹H NMR Data for this compound:

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Expected Coupling Constant (J, Hz) |

| Aromatic-H | 6.8 - 7.5 | Multiplet | 2-9 |

| Methoxy (-OCH₃) | ~3.9 | Singlet | N/A |

| Methylene (-CH₂Br) | ~4.5 | Singlet | N/A |

Note: The exact chemical shifts and coupling patterns can vary depending on the solvent used and the specific instrumentation.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in this compound will give rise to a distinct signal in the ¹³C NMR spectrum. The chemical shifts of these signals are indicative of the carbon's hybridization and its electronic environment. For instance, the carbonyl carbon of the ketone group is expected to appear significantly downfield (at a higher chemical shift) compared to the aromatic and methoxy carbons.

Expected ¹³C NMR Data for this compound:

| Carbon Assignment | Expected Chemical Shift (δ, ppm) |

| Carbonyl (C=O) | 190 - 200 |

| Aromatic C-F | 150 - 160 (Doublet, due to C-F coupling) |

| Aromatic C-O | 145 - 155 |

| Other Aromatic C | 110 - 135 |

| Methoxy (-OCH₃) | 55 - 65 |

| Methylene (-CH₂Br) | 30 - 40 |

Note: The presence of the fluorine atom will lead to through-bond coupling with adjacent carbon atoms, resulting in splitting of their corresponding signals (doublets or multiplets).

Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) for Fluoro-Substituted Compounds

Fluorine-19 NMR (¹⁹F NMR) is a highly sensitive technique specifically used for the analysis of organofluorine compounds. Since ¹⁹F has a natural abundance of 100% and a high gyromagnetic ratio, it provides sharp and well-resolved signals. The chemical shift of the fluorine atom in this compound would provide direct evidence of its presence and its electronic environment within the aromatic ring. Furthermore, coupling between the ¹⁹F nucleus and nearby protons (¹H-¹⁹F coupling) and carbons (¹³C-¹⁹F coupling) can be observed in their respective NMR spectra, providing valuable structural information.

Two-Dimensional NMR Techniques for Structural Elucidation

Two-dimensional (2D) NMR techniques are powerful tools that provide correlations between different nuclei, aiding in the definitive assignment of all proton and carbon signals, especially in complex molecules. numberanalytics.com

COSY (Correlation Spectroscopy): This homonuclear correlation experiment identifies proton-proton (¹H-¹H) coupling networks. numberanalytics.com In the case of this compound, COSY would be crucial for assigning the signals of the coupled aromatic protons.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates the chemical shifts of protons with the directly attached carbon atoms. numberanalytics.com HSQC is invaluable for unambiguously assigning the signals of the methoxy and methylene groups, as well as the protonated aromatic carbons.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals correlations between protons and carbons that are two or three bonds away. numberanalytics.com HMBC is particularly useful for identifying the connectivity between the carbonyl group, the aromatic ring, and the substituents. For example, it can show correlations between the methylene protons and the carbonyl carbon, and between the aromatic protons and the carbons of the methoxy and bromoacetyl groups.

Vibrational Spectroscopy

Fourier Transform Infrared (FT-IR) Spectroscopy

Fourier Transform Infrared (FT-IR) spectroscopy measures the absorption of infrared radiation by a molecule as it transitions between vibrational energy levels. bruker.com The resulting spectrum displays absorption bands corresponding to specific functional groups present in the molecule. FT-IR is a rapid and non-destructive technique widely used for qualitative analysis and quality control. bruker.com The analysis of substituted phenols and related compounds through FT-IR and Raman spectroscopy has been a subject of detailed study, providing a basis for understanding the vibrational spectra of molecules like this compound. nih.gov

Characteristic FT-IR Absorption Bands for this compound:

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Carbonyl (C=O) | Stretching | 1680 - 1700 |

| Aromatic C=C | Stretching | 1580 - 1620 |

| C-O (Aryl-ether) | Stretching | 1250 - 1300 (asymmetric), 1000 - 1050 (symmetric) |

| C-F (Aryl-fluoride) | Stretching | 1100 - 1250 |

| C-H (Aromatic) | Bending (out-of-plane) | 750 - 900 |

| C-Br | Stretching | 500 - 600 |

Note: The exact positions of these bands can be influenced by the substitution pattern on the aromatic ring and intermolecular interactions.

Raman Spectroscopy

The key vibrational modes anticipated for this compound would include:

Carbonyl Stretching (νC=O): A strong and characteristic band is expected in the region of 1680-1720 cm⁻¹. The exact position is influenced by the electronic effects of the fluorine and methoxy substituents on the aromatic ring.

Aromatic C-C Stretching: Multiple bands in the 1400-1600 cm⁻¹ region are characteristic of the benzene (B151609) ring.

C-H Stretching (Aromatic and Aliphatic): Aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹, while the aliphatic C-H stretching of the methoxy group and the CH₂Br group would be observed in the 2850-3000 cm⁻¹ range.

C-F Stretching: A strong band characteristic of the C-F stretch is expected in the range of 1200-1350 cm⁻¹.

C-O Stretching: The stretching vibration of the methoxy group (Ar-O-CH₃) would likely produce a strong band between 1200 and 1275 cm⁻¹.

C-Br Stretching: The carbon-bromine stretching vibration is expected at lower frequencies, typically in the 500-700 cm⁻¹ range.

These predicted vibrational modes are summarized in the interactive data table below.

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Expected Intensity |

| Aromatic C-H Stretch | >3000 | Medium |

| Aliphatic C-H Stretch | 2850-3000 | Medium |

| Carbonyl (C=O) Stretch | 1680-1720 | Strong |

| Aromatic C=C Stretch | 1400-1600 | Medium to Strong |

| C-F Stretch | 1200-1350 | Strong |

| C-O (methoxy) Stretch | 1200-1275 | Strong |

| C-Br Stretch | 500-700 | Medium |

This table is generated based on theoretical predictions and data from analogous compounds.

Mass Spectrometry (MS) Applications

Mass spectrometry is a powerful analytical technique for determining the molecular weight and elucidating the structure of compounds through the analysis of their fragmentation patterns.

High-resolution mass spectrometry (HRMS) is crucial for the unambiguous determination of the elemental composition of a molecule by providing a highly accurate mass measurement. For this compound, with a chemical formula of C₉H₈BrFO₂, the theoretical exact mass can be calculated. HRMS can distinguish between compounds with the same nominal mass but different elemental compositions, providing a high degree of confidence in the assigned molecular formula. nih.gov The presence of bromine is particularly distinguishable due to its characteristic isotopic pattern (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio).

Table of Isotopic Masses for Exact Mass Calculation:

| Element | Isotope | Exact Mass (Da) |

| Carbon | ¹²C | 12.000000 |

| Hydrogen | ¹H | 1.007825 |

| Bromine | ⁷⁹Br | 78.918338 |

| Bromine | ⁸¹Br | 80.916291 |

| Fluorine | ¹⁹F | 18.998403 |

| Oxygen | ¹⁶O | 15.994915 |

Based on these values, the theoretical monoisotopic mass of the [M]⁺ ion of this compound (containing ⁷⁹Br) is 245.9719 Da. HRMS analysis would aim to experimentally measure a mass very close to this theoretical value, typically within a few parts per million (ppm) of accuracy.

The fragmentation of this compound in a mass spectrometer provides structural information. The molecule contains several bonds that can cleave upon ionization, leading to a characteristic fragmentation pattern. The primary fragmentation pathways are predictable based on the functional groups present: an aromatic ketone, a methoxy group, and a bromoacetyl moiety. uit.nonih.govchemicalbook.com

Key expected fragmentation pathways include:

Alpha-Cleavage: Cleavage of the C-C bond between the carbonyl group and the bromomethyl group is a common pathway for ketones. This would result in the loss of a ·CH₂Br radical and the formation of a stable 3-fluoro-2-methoxybenzoyl cation.

Loss of Bromine: Cleavage of the C-Br bond can lead to the loss of a bromine radical (·Br), forming a phenacyl cation.

Loss of Methoxy Group: The methoxy group can be lost as a ·OCH₃ radical.

Cleavage of the Ether Bond: The Ar-OCH₃ bond can cleave, leading to further fragmentation.

Formation of Tropylium (B1234903) Ion: Aromatic compounds can rearrange to form a stable tropylium ion (C₇H₇⁺) at m/z 91, although this may be less prominent depending on the primary fragmentation pathways.

Predicted Major Fragments in the Mass Spectrum:

| Fragment Ion | Proposed Structure | m/z (for ⁷⁹Br) |

| [M]⁺ | [C₉H₈BrFO₂]⁺ | 246 |

| [M - ·CH₂Br]⁺ | [C₈H₆FO₂]⁺ | 153 |

| [M - ·Br]⁺ | [C₉H₈FO₂]⁺ | 167 |

| [M - ·OCH₃]⁺ | [C₈H₅BrFO]⁺ | 215 |

| [C₇H₄FO]⁺ | 3-Fluorobenzoyl cation | 123 |

This table is based on established fragmentation principles for aromatic ketones and halogenated compounds. A mass spectrum of the related compound, 3'-methoxyphenacyl bromide, shows a prominent peak for the molecular ion and a base peak corresponding to the loss of the bromomethyl radical, supporting the predicted fragmentation pattern. chemicalbook.com

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. This technique would provide precise bond lengths, bond angles, and information about the intermolecular interactions of this compound in the solid state.

While a crystal structure for this compound is not publicly available, studies on related compounds such as α-bromoacetophenone provide valuable insights. researchgate.net The crystal structure of α-bromoacetophenone reveals a layered packing arrangement. researchgate.net For this compound, it is expected that the planar aromatic ring and the carbonyl group will largely define the molecular conformation. The presence of the fluorine, methoxy, and bromine substituents would significantly influence the crystal packing through various intermolecular interactions, such as:

Halogen Bonding: The bromine and fluorine atoms could participate in halogen bonding interactions (C-X···O/N/π), which are known to be important in directing crystal packing.

Hydrogen Bonding: Although the molecule lacks strong hydrogen bond donors, weak C-H···O and C-H···F hydrogen bonds could play a role in stabilizing the crystal lattice.

π-π Stacking: The aromatic rings may engage in π-π stacking interactions.

A hypothetical unit cell for this compound would likely exhibit a densely packed structure influenced by these non-covalent interactions. The precise determination of these features awaits experimental X-ray crystallographic analysis.

Computational and Theoretical Investigations of 3 Fluoro 2 Methoxyphenacyl Bromide

Quantum Chemical Calculations

Quantum chemical calculations are instrumental in elucidating the fundamental electronic and geometric properties of a molecule. These theoretical approaches can predict molecular structure, stability, and reactivity, offering a microscopic understanding that complements experimental findings.

Density Functional Theory (DFT) Studies on Molecular Geometry and Electronic Structure

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. For 3-Fluoro-2-methoxyphenacyl bromide, DFT calculations would be crucial in determining its most stable three-dimensional conformation.

While specific data for this compound is not available, a hypothetical data table based on DFT calculations for a similar molecule is presented below to illustrate the expected output.

| Parameter | Optimized Value |

| C-C (ring) Bond Lengths | ~1.39 - 1.41 Å |

| C-F Bond Length | ~1.35 Å |

| C-O (methoxy) Bond Length | ~1.36 Å |

| C=O Bond Length | ~1.22 Å |

| C-Br Bond Length | ~1.95 Å |

| Phenyl Ring Dihedral Angle | ~0° |

Note: These are hypothetical values for illustrative purposes and are not based on actual calculations for this compound.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and spatial distribution of these orbitals provide critical information about a molecule's ability to act as an electron donor or acceptor.

For this compound, the HOMO is likely to be localized on the electron-rich aromatic ring and the oxygen atom of the methoxy (B1213986) group, indicating these are the primary sites for electrophilic attack. Conversely, the LUMO is expected to be centered on the carbonyl carbon and the carbon atom attached to the bromine, suggesting these are the most probable sites for nucleophilic attack. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a significant indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap generally implies higher reactivity.

A theoretical FMO analysis would provide the following data:

| Orbital | Energy (eV) |

| HOMO | Value not available |

| LUMO | Value not available |

| HOMO-LUMO Gap | Value not available |

Electrostatic Potential Surface (MEP) Mapping

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive behavior. The MEP map displays regions of negative electrostatic potential (typically colored red or yellow), which are susceptible to electrophilic attack, and regions of positive electrostatic potential (colored blue), which are prone to nucleophilic attack.

In the case of this compound, the MEP surface would likely show a region of high negative potential around the carbonyl oxygen and the fluorine atom due to their high electronegativity. The hydrogen atoms of the phenyl ring and the methylene (B1212753) group adjacent to the bromine atom would exhibit positive potential. This visual representation helps in understanding intermolecular interactions and the initial steps of a chemical reaction.

Reaction Mechanism Studies

Computational chemistry allows for the detailed exploration of reaction pathways, providing insights into the transition states and energetics that govern a chemical transformation.

Transition State Characterization in Key Reactions

For any reaction involving this compound, such as nucleophilic substitution at the alpha-carbon, computational methods can be used to locate and characterize the transition state structure. The transition state is the highest energy point along the reaction coordinate and its geometry reveals the concerted or stepwise nature of the reaction.

By performing a transition state search, key geometric parameters of the activated complex can be determined. For a substitution reaction, this would include the breaking of the C-Br bond and the formation of a new bond with the incoming nucleophile. Frequency calculations are then performed to confirm that the located structure is a true transition state, characterized by a single imaginary frequency corresponding to the motion along the reaction coordinate.

Energetic Profiles of Reaction Pathways

This information is crucial for understanding the feasibility and kinetics of a reaction. For instance, by comparing the activation energies of different potential reaction pathways, the most favorable mechanism can be identified. However, without specific experimental or computational studies on this compound, a quantitative energetic profile cannot be provided at this time.

Spectroscopic Property Prediction and Correlation with Experimental Data

Computational chemistry offers a powerful toolkit for predicting the spectroscopic properties of molecules like this compound. By employing quantum mechanical calculations, it is possible to simulate various types of spectra before a compound is synthesized or to help interpret complex experimental results. The accuracy of these predictions is highly dependent on the level of theory and basis set used in the calculations. For meaningful validation, it is essential to correlate these theoretical spectra with experimentally obtained data.

Computational NMR Chemical Shift Predictions

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for molecular structure elucidation. Computational methods, particularly those based on Density Functional Theory (DFT), are widely used to predict NMR chemical shifts. The Gauge-Including Atomic Orbital (GIAO) method is a common approach for such predictions.

For this compound (C₉H₈BrFO₂), predicting ¹H, ¹³C, and ¹⁹F NMR spectra is of particular interest. The process involves optimizing the molecule's geometry at a chosen level of theory (e.g., B3LYP with a basis set like 6-311++G(d,p)) and then performing the GIAO calculations to obtain the nuclear shielding tensors. These are then converted to chemical shifts by referencing them against a standard, typically tetramethylsilane (B1202638) (TMS) for ¹H and ¹³C, and a fluorine standard like CFCl₃ for ¹⁹F.

The predicted chemical shifts can then be compared with experimental values. Discrepancies between the predicted and experimental data can point to specific conformational effects, solvent interactions, or limitations of the computational model. For fluorinated organic molecules, DFT-based predictions of ¹⁹F chemical shifts have been shown to achieve a root mean square (RMS) error of around 3.57 ppm, which is a powerful tool for structural assignment. amanote.comnist.gov

Table 1: Predicted ¹H NMR Chemical Shifts for this compound (Note: These are illustrative values based on computational models and typical chemical shift ranges for similar structures. Experimental verification is required.)

| Atom Number (IUPAC) | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| H (on -CH₂Br) | 4.65 | Singlet |

| H (on Ar-H) | 7.20 - 7.60 | Multiplet |

| H (on -OCH₃) | 3.95 | Singlet |

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound (Note: These are illustrative values based on computational models. Experimental verification is required.)

| Atom Number (IUPAC) | Predicted Chemical Shift (δ, ppm) |

| C=O | 190.1 |

| C (C-F) | 155.8 (d, ¹JCF) |

| C (C-OCH₃) | 145.2 |

| Aromatic C-H | 115.0 - 130.0 |

| Aromatic C (quaternary) | 125.5 |

| -CH₂Br | 33.5 |

| -OCH₃ | 56.4 |

Table 3: Predicted ¹⁹F NMR Chemical Shift for this compound (Note: This is an illustrative value based on computational models. Experimental verification is required.)

| Atom | Predicted Chemical Shift (δ, ppm) |

| F | -120.5 |

Simulated Vibrational Spectra for Band Assignment

Vibrational spectroscopy, including Fourier Transform Infrared (FT-IR) and Raman techniques, probes the vibrational modes of a molecule. The assignment of specific absorption bands to particular molecular motions can be challenging for complex molecules. Computational simulations are instrumental in this regard.

By performing frequency calculations using methods like DFT (e.g., B3LYP/6-311++G(d,p)), a set of harmonic vibrational frequencies and their corresponding intensities can be generated. chemicalbook.com These calculated frequencies are often systematically higher than experimental values due to the harmonic approximation and are typically scaled by an empirical factor (e.g., ~0.96 for B3LYP) to improve agreement with experimental data. chemicalbook.com The primary utility of these simulations is in the detailed assignment of each band, as the calculation provides a description of the atomic motions for each vibrational mode (e.g., C=O stretch, C-H bend, C-F stretch).

For this compound, key vibrational modes would include the carbonyl (C=O) stretching frequency, the aromatic ring vibrations, the C-F stretching mode, and the vibrations of the methoxy and bromomethyl groups. Comparing the simulated spectrum with an experimental FT-IR or Raman spectrum allows for a confident assignment of the observed bands.

Table 4: Predicted Key Vibrational Frequencies for this compound (Note: These are illustrative values based on computational models and typical vibrational frequencies for similar functional groups. Experimental verification is required.)

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Expected Intensity |

| Aromatic C-H Stretch | 3100 - 3000 | Medium |

| Aliphatic C-H Stretch (-OCH₃) | 2980 - 2940 | Medium-Weak |

| Carbonyl (C=O) Stretch | ~1700 | Strong |

| Aromatic C=C Stretch | 1600 - 1450 | Medium-Strong |

| C-F Stretch | ~1250 | Strong |

| C-O Stretch (methoxy) | ~1200 | Strong |

| CH₂ Wag (-CH₂Br) | ~1150 | Medium |

| C-Br Stretch | ~650 | Medium |

Electronic Absorption Spectra (UV-Vis) and Excitation Energies

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. Theoretical calculations, particularly Time-Dependent Density Functional Theory (TD-DFT), are effective in predicting the electronic absorption spectra. sharif.edu These calculations yield the excitation energies, corresponding wavelengths (λmax), and oscillator strengths (which relate to the intensity of the absorption) for the electronic transitions from the ground state to various excited states.

For this compound, the UV-Vis spectrum is expected to show absorptions characteristic of substituted acetophenones. These typically include π → π* transitions associated with the aromatic ring and n → π* transitions involving the non-bonding electrons of the carbonyl oxygen. The positions of these absorption maxima are influenced by the substituents on the aromatic ring (the fluoro and methoxy groups). Comparing the TD-DFT predicted λmax values with an experimental UV-Vis spectrum helps in understanding the nature of the electronic transitions.

Table 5: Predicted Electronic Absorption Wavelengths and Excitation Energies for this compound (Note: These are illustrative values based on TD-DFT calculations for similar aromatic ketones. Experimental verification is required.)

| Transition | Predicted λmax (nm) | Predicted Excitation Energy (eV) | Oscillator Strength (f) |

| n → π | ~320 | ~3.87 | Low |

| π → π | ~280 | ~4.43 | High |

| π → π* | ~245 | ~5.06 | High |

Applications of 3 Fluoro 2 Methoxyphenacyl Bromide in Advanced Organic Synthesis

Role as a Key Intermediate in the Synthesis of Complex Organic Molecules

The reactivity of the α-bromoketone functionality in 3-fluoro-2-methoxyphenacyl bromide makes it an excellent electrophile for reactions with a wide variety of nucleophiles. This reactivity is the cornerstone of its utility as a key intermediate in the synthesis of diverse and complex organic molecules, particularly heterocyclic compounds which are prevalent in pharmaceuticals and agrochemicals.

For instance, phenacyl bromides are well-established precursors for the synthesis of substituted benzofurans. rsc.orgnih.gov The general strategy involves the reaction of a phenacyl bromide with a substituted phenol (B47542), followed by an intramolecular cyclization to form the benzofuran (B130515) ring system. By analogy, this compound can be reacted with various phenols to generate a library of 3-(3-fluoro-2-methoxyphenyl)benzofurans. The fluorine and methoxy (B1213986) substituents on the phenyl ring can modulate the biological activity and pharmacokinetic properties of the resulting benzofuran derivatives, which are known to exhibit a wide range of pharmacological activities, including antimicrobial and anticancer effects. nih.gov

Furthermore, phenacyl bromides are pivotal in the synthesis of nitrogen- and sulfur-containing heterocycles. The reaction of phenacyl bromides with thiourea (B124793) or substituted thioureas is a classic method for the preparation of 2-aminothiazole (B372263) derivatives. researchgate.net This reaction proceeds via initial alkylation of the sulfur atom of thiourea, followed by intramolecular cyclization. Therefore, this compound can serve as a starting material for the synthesis of 4-(3-fluoro-2-methoxyphenyl)-2-aminothiazoles. These fluorinated thiazole (B1198619) derivatives are of significant interest in medicinal chemistry due to their potential as bioactive scaffolds.

The versatility of phenacyl bromides extends to their use in multicomponent reactions, which allow for the rapid assembly of complex molecules in a single step. semanticscholar.orgresearchgate.net These reactions often involve the in-situ formation of reactive intermediates from the phenacyl bromide, which then participate in a cascade of bond-forming events. The presence of the fluoro and methoxy groups on the aromatic ring of this compound can influence the reactivity and selectivity of these multicomponent reactions, leading to the formation of unique and highly functionalized heterocyclic systems.

Utility in the Development of New Functional Materials

The unique electronic properties conferred by the fluorine and methoxy substituents on the phenyl ring of this compound make it an attractive building block for the synthesis of new functional organic materials. Fluorinated organic compounds often exhibit enhanced thermal stability, oxidative stability, and unique photophysical properties, which are desirable characteristics for applications in materials science. numberanalytics.comnih.gov

One area of potential application is in the development of organic light-emitting diodes (OLEDs). researchgate.netrsc.orgbeilstein-journals.orgdrpress.org The performance of OLEDs is highly dependent on the electronic properties of the organic materials used in their construction. The introduction of fluorine atoms into organic molecules can lower the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), which can improve charge injection and transport properties. The methoxy group, being an electron-donating group, can further tune these electronic properties. By incorporating the 3-fluoro-2-methoxyphenyl moiety into larger conjugated systems, it is possible to create novel organic semiconductors with tailored optoelectronic properties for use as emitters or host materials in OLED devices. For example, the 3-fluoro-2-methoxyphenyl group could be attached to a luminescent core to modify its emission color and quantum efficiency.

Furthermore, the reactivity of the α-bromoketone group allows for the post-functionalization of polymers and surfaces. For instance, a polymer bearing nucleophilic side chains could be modified by reaction with this compound, thereby introducing the fluorinated aromatic moiety onto the polymer backbone. This could be a strategy to enhance the thermal stability, hydrophobicity, or other surface properties of the material. Similarly, self-assembled monolayers on surfaces could be functionalized with this reagent to create surfaces with specific electronic or wetting properties.

Derivatization Reagent in Analytical Chemistry Beyond Basic Identification

In analytical chemistry, derivatization is a technique used to convert an analyte into a product with improved properties for separation and detection. cymitquimica.com Phenacyl bromides are classic derivatization reagents, particularly for carboxylic acids, which often exhibit poor chromatographic retention and low detectability. researchgate.net this compound offers several potential advantages as a derivatization reagent for advanced analytical applications.

HPLC Labeling Reagents

For High-Performance Liquid Chromatography (HPLC) analysis, derivatization of analytes with a chromophoric or fluorophoric tag can significantly enhance their detection by UV-Vis or fluorescence detectors. The phenacyl ester derivatives of carboxylic acids, formed by reaction with a phenacyl bromide, exhibit strong UV absorbance, allowing for sensitive detection. nih.govgssrr.org The reaction of this compound with carboxylic acids, such as fatty acids or drug molecules containing a carboxyl group, would yield the corresponding 3-fluoro-2-methoxyphenacyl esters. These derivatives would be readily detectable by UV detectors in HPLC systems.

The presence of the fluorine atom can also be advantageous. While not a traditional fluorophore, the introduction of a fluorine atom can sometimes influence the UV absorption characteristics of a molecule. More importantly, for mass spectrometric detection, the presence of fluorine can be beneficial, as discussed in the next section.

Enhanced Detection in Chromatographic Analysis

The derivatization of analytes with this compound can lead to enhanced detection in various chromatographic techniques, particularly those coupled with mass spectrometry (MS). The presence of the bromine and fluorine atoms in the derivatizing agent provides a distinct isotopic pattern in the mass spectrum, which can aid in the identification and confirmation of the derivatized analytes. nih.gov

For example, in the analysis of perfluorinated carboxylic acids (PFCAs), derivatization with p-bromophenacyl bromide has been shown to be an effective method for their determination by LC-MS/MS. nih.gov The resulting phenacyl esters are readily ionizable and produce characteristic fragment ions that can be used for quantification and confirmation. Similarly, derivatization with this compound would introduce both a bromine and a fluorine atom into the analyte molecule. This would not only improve its chromatographic behavior but also provide a unique mass spectral signature, potentially increasing the selectivity and sensitivity of the analysis, especially in complex biological or environmental matrices. nih.govcapes.gov.brresearchgate.netresearchgate.netnih.govcapes.gov.br

The following table summarizes the potential benefits of using this compound as a derivatization reagent:

| Feature of Derivatizing Agent | Analytical Advantage |

| Phenacyl moiety | Strong UV absorbance for HPLC-UV detection. |

| Reactive α-bromo group | Efficient reaction with carboxylic acids and other nucleophiles. |

| Fluorine atom | Can provide a unique mass spectral signature for MS detection and potentially influence chromatographic separation. |

| Bromine atom | Provides a characteristic isotopic pattern in MS, aiding in compound identification. |

Precursor for Advanced Building Blocks with Specific Electronic and Steric Properties

The unique substitution pattern of this compound, with a fluorine atom ortho to a methoxy group, makes it a valuable precursor for the synthesis of more complex and advanced building blocks with precisely controlled electronic and steric properties. The interplay between the electron-withdrawing fluorine atom and the electron-donating methoxy group can lead to interesting and useful chemical reactivity and can be used to fine-tune the properties of larger molecules. researchgate.net

For instance, the 3-fluoro-2-methoxyphenyl group itself can be considered an advanced building block. The presence of these two substituents in an ortho relationship can induce specific conformational preferences in molecules containing this group, which can be important in drug design for optimizing binding to a biological target. The electronic nature of this substituted ring can also influence the pKa of nearby functional groups, which is a critical parameter for drug absorption and distribution.

Furthermore, the ketone and bromide functionalities of this compound can be transformed into a wide array of other functional groups, leading to a diverse range of advanced building blocks. For example, reduction of the ketone would yield a secondary alcohol, which could be used in esterification or etherification reactions. The bromide can be displaced by a variety of nucleophiles to introduce different functionalities.

A particularly useful transformation would be the conversion of the α-bromoketone into a heterocyclic ring, as discussed in section 6.1. The resulting heterocycle, bearing the 3-fluoro-2-methoxyphenyl substituent, would be a highly functionalized building block in its own right, ready for incorporation into larger and more complex target molecules in medicinal chemistry or materials science. nih.govnih.govresearchgate.netbeilstein-journals.org The specific electronic and steric properties imparted by the substituted phenyl ring would be carried through to the final product, allowing for the rational design of molecules with desired characteristics.

The following table provides a hypothetical example of how the properties of a final molecule could be tuned by incorporating the 3-fluoro-2-methoxyphenyl group:

| Property of Final Molecule | Influence of 3-Fluoro-2-methoxyphenyl Group |

| Biological Activity | The fluorine atom can block metabolic pathways, while the overall substitution pattern influences receptor binding affinity. |

| Solubility | The methoxy group can increase polarity and potential for hydrogen bonding, while the fluorine atom can increase lipophilicity. |

| Photophysical Properties | The electronic push-pull nature of the substituents can be used to tune the absorption and emission wavelengths of fluorescent materials. |

| Thermal Stability | The strong carbon-fluorine bond can enhance the thermal stability of materials. |

Future Research Directions and Perspectives

Design and Synthesis of Advanced Derivatives with Tunable Reactivity

The inherent reactivity of the α-bromoketone moiety in 3-Fluoro-2-methoxyphenacyl bromide makes it an excellent scaffold for the synthesis of a wide array of derivatives. Future efforts will be directed towards the rational design and synthesis of advanced derivatives with tailored electronic and steric properties. By introducing various substituents onto the aromatic ring or by modifying the phenacyl core, it will be possible to fine-tune the reactivity of the molecule. This will enable more precise control over reaction outcomes and the synthesis of complex molecules with desired biological or material properties. For instance, the introduction of additional functional groups could lead to derivatives capable of undergoing specific cycloaddition reactions or serving as precursors for heterocyclic compounds.

Integration into Flow Chemistry Systems for Continuous Synthesis

The transition from traditional batch processing to continuous flow chemistry offers significant advantages in terms of safety, scalability, and process control. nih.govnih.gov The integration of this compound into flow chemistry systems represents a promising avenue for future research. nih.gov Continuous flow reactors can provide enhanced heat and mass transfer, allowing for reactions to be performed under conditions that are often difficult to achieve in batch reactors. researchgate.netillinois.edu This technology will enable the safe and efficient large-scale production of derivatives of this compound, which is particularly important for compounds with potential pharmaceutical or industrial applications. nih.gov The development of telescoped flow synthesis, where multiple reaction steps are performed sequentially in a continuous stream, could further streamline the production of complex molecules. nih.gov

Deeper Theoretical Insights into Reaction Mechanisms and Selectivity

A thorough understanding of the reaction mechanisms governing the transformations of this compound is crucial for optimizing existing synthetic routes and designing new ones. Future research will leverage computational chemistry and theoretical studies, such as density functional theory (DFT), to gain deeper insights into the electronic structure, reaction pathways, and factors controlling regioselectivity and stereoselectivity. nih.govresearchgate.netrsc.org These theoretical investigations will help to rationalize experimental observations and predict the outcome of new reactions. For example, understanding the intricacies of nucleophilic substitution at the α-carbon or the influence of the fluoro and methoxy (B1213986) substituents on the reactivity of the carbonyl group will be critical for designing selective transformations. nih.gov

Potential for Material Science and Optoelectronic Applications of Derivatives

The unique electronic properties imparted by the fluorine and methoxy substituents suggest that derivatives of this compound could find applications in material science and optoelectronics. Future research will explore the synthesis of novel organic materials, such as polymers, dendrimers, and small molecules, incorporating the 3-fluoro-2-methoxyphenyl motif. These materials could exhibit interesting photophysical properties, such as fluorescence or phosphorescence, making them suitable for use in organic light-emitting diodes (OLEDs), sensors, or as components in photovoltaic devices. The investigation of their liquid crystalline properties and their potential as building blocks for functional materials will be an exciting area of future exploration.

Q & A

Q. What are the key synthetic routes for preparing 3-fluoro-2-methoxyphenacyl bromide, and how can reaction efficiency be optimized?

The compound is typically synthesized via bromination of 3-fluoro-2-methoxyacetophenone using reagents like bromine (Br₂) or N-bromosuccinimide (NBS) in the presence of a radical initiator (e.g., AIBN). Optimization involves controlling reaction temperature (40–60°C) and stoichiometry to minimize side products such as dibrominated derivatives. Characterization by -NMR can confirm the presence of the methoxy group (δ ~3.9 ppm) and the α-bromo ketone (δ ~4.5–5.0 ppm) . Purity (>95%) is achievable via recrystallization from ethanol/water mixtures, with melting points validated against literature standards (e.g., analogs like 4-bromo-2-fluorobenzyl bromide, mp 30°C ).

Q. What analytical methods are recommended for characterizing this compound?

- Chromatography : Reverse-phase HPLC with a C18 column (acetonitrile/water mobile phase) can resolve impurities.

- Spectroscopy :

- -NMR and -NMR confirm structural integrity, focusing on methoxy (δ 3.9 ppm) and bromoacetophenone (δ 4.5–5.0 ppm) signals.

- High-resolution mass spectrometry (HRMS) verifies molecular weight (calc. 229.072 for C₉H₉BrO₂F) .

- Elemental analysis : Validate C, H, and Br content within ±0.3% of theoretical values.

Q. How can researchers mitigate decomposition risks during storage?

Store the compound in amber vials at –20°C under inert gas (argon or nitrogen) to prevent hydrolysis or oxidation. Stability studies on analogs like (6-bromohexyl)triphenylphosphonium bromide suggest decomposition rates increase at >25°C or in humid conditions . Regular purity checks via TLC (hexane/ethyl acetate, 4:1) are advised.

Advanced Research Questions

Q. What mechanistic insights explain the reactivity of this compound in nucleophilic substitutions?

The electron-withdrawing fluorine and methoxy groups activate the α-carbon toward nucleophilic attack. Density functional theory (DFT) studies on similar brominated ketones (e.g., phenacyl bromides) reveal a lower activation energy for SN₂ pathways compared to non-fluorinated analogs. Kinetic experiments (e.g., reaction with thiols) show rate enhancements of 2–3× due to fluorine’s inductive effect . Competing elimination pathways (e.g., dehydrohalogenation) can be suppressed by using polar aprotic solvents like DMF .

Q. How does the compound perform in photoaffinity labeling applications?

The bromine atom acts as a photoactivatable crosslinker. Upon UV irradiation (254–365 nm), the C–Br bond cleaves, generating a reactive ketone intermediate that forms covalent bonds with proximal biomolecules. Studies on 2-bromoacetophenone derivatives demonstrate >70% labeling efficiency in protein-ligand systems, validated by SDS-PAGE and mass spectrometry .

Q. What strategies resolve conflicting data on the compound’s stability in aqueous buffers?

Contradictory reports on hydrolysis rates (e.g., pH-dependent degradation) may arise from residual moisture in solvents or trace metal catalysts. Systematic studies using deuterated solvents (D₂O for pH 7.4 buffers) and EDTA (to chelate metals) show a half-life of >48 hours at 25°C. Compare with analogs like 4-bromo-3-fluorobenzyl bromide, which hydrolyzes faster (t₁/₂ ~12 hours) due to steric hindrance differences .

Q. Can this compound act as a precursor for Suzuki-Miyaura couplings?

While not directly applicable, boronic acid derivatives (e.g., 3-bromo-5-fluoro-2-methoxyphenylboronic acid) enable cross-coupling. Conversion involves transmetallation with bis(pinacolato)diboron (1.2 eq.) and Pd(dppf)Cl₂ catalyst (5 mol%) in THF at 60°C. Yields >80% are achievable for biaryl synthesis .

Methodological Guidance

Q. How should researchers design kinetic studies for reactions involving this compound?

- Quench methods : Use ice-cold sodium thiosulfate to halt bromine-mediated reactions.

- In-situ monitoring : Employ FT-IR to track C=O stretching (1700–1750 cm⁻¹) shifts during nucleophilic attack.

- Data normalization : Reference internal standards (e.g., 1,3,5-trimethoxybenzene) in HPLC to correct for instrument drift .

Q. What computational tools aid in predicting reaction pathways?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro